molecular formula C143H226N38O39S B1494842 (Pyr11)-Amyloid b-Protein (11-40) CAS No. 192377-94-9

(Pyr11)-Amyloid b-Protein (11-40)

Cat. No.: B1494842
CAS No.: 192377-94-9
M. Wt: 3133.6 g/mol
InChI Key: CIXXUMLEJRQLQZ-JUNKFJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pyr11)-Amyloid beta-Protein (11-40): is a peptide fragment of amyloid beta protein, which is found in the brain. This compound is particularly notable for its role in the study of Alzheimer's disease, as it is one of the major components found in senile plaques in the brains of patients with the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyr11)-Amyloid beta-Protein (11-40) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (pyroglutamate-modified) to a resin, followed by sequential addition of amino acids to build the peptide chain. The reaction conditions include the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), and protecting groups to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of (Pyr11)-Amyloid beta-Protein (11-40) involves large-scale SPPS with automated synthesizers. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(Pyr11)-Amyloid beta-Protein (11-40): can undergo various chemical reactions, including:

  • Oxidation: : This can occur at the amino acid residues, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to convert specific functional groups within the peptide.

  • Substitution: : Substitution reactions can occur at various positions within the peptide, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized amino acids, reduced derivatives, and substituted analogs of the peptide.

Scientific Research Applications

(Pyr11)-Amyloid beta-Protein (11-40): is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Alzheimer's Disease Research: : It is used to study the formation of amyloid plaques and the mechanisms underlying Alzheimer's disease.

  • Neuroscience: : The compound is used to investigate neuronal signaling and the effects of amyloid beta on brain function.

  • Drug Development: : It serves as a target for developing therapeutic agents aimed at treating Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism by which (Pyr11)-Amyloid beta-Protein (11-40) exerts its effects involves its interaction with various molecular targets and pathways. The compound binds to receptors and activates ion channels, which can lead to neuronal damage and the formation of amyloid plaques. The exact pathways involved are still under investigation, but it is believed that the compound plays a significant role in the pathogenesis of Alzheimer's disease.

Comparison with Similar Compounds

(Pyr11)-Amyloid beta-Protein (11-40): is compared with other similar compounds, such as (Pyr3)-Amyloid beta-Protein (3-40) and (Pyr11)-Amyloid beta-Protein (11-42) . These compounds share similarities in their structure and function but differ in their fibrillogenesis kinetics and binding affinities. (Pyr11)-Amyloid beta-Protein (11-40) is unique in its ability to retard fibrillization rate compared to other amyloid beta peptides.

List of Similar Compounds

  • (Pyr3)-Amyloid beta-Protein (3-40)

  • (Pyr11)-Amyloid beta-Protein (11-42)

  • Amyloid beta-Protein (1-40)

  • Amyloid beta-Protein (1-42)

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C143H226N38O39S/c1-24-78(19)117(138(214)154-65-106(188)160-92(52-70(3)4)128(204)166-91(48-51-221-23)126(202)175-111(72(7)8)136(212)152-62-104(186)150-63-108(190)174-113(74(11)12)141(217)179-116(77(17)18)143(219)220)181-142(218)118(79(20)25-2)180-120(196)80(21)157-105(187)64-151-121(197)86(40-32-34-49-144)163-132(208)98(58-102(147)184)170-135(211)100(67-182)161-107(189)66-153-137(213)112(73(9)10)176-134(210)99(59-110(193)194)171-124(200)90(44-47-109(191)192)162-119(195)81(22)158-127(203)94(54-82-36-28-26-29-37-82)168-129(205)95(55-83-38-30-27-31-39-83)172-139(215)115(76(15)16)178-133(209)93(53-71(5)6)167-122(198)87(41-33-35-50-145)164-123(199)89(42-45-101(146)183)165-130(206)96(56-84-60-148-68-155-84)169-131(207)97(57-85-61-149-69-156-85)173-140(216)114(75(13)14)177-125(201)88-43-46-103(185)159-88/h26-31,36-39,60-61,68-81,86-100,111-118,182H,24-25,32-35,40-59,62-67,144-145H2,1-23H3,(H2,146,183)(H2,147,184)(H,148,155)(H,149,156)(H,150,186)(H,151,197)(H,152,212)(H,153,213)(H,154,214)(H,157,187)(H,158,203)(H,159,185)(H,160,188)(H,161,189)(H,162,195)(H,163,208)(H,164,199)(H,165,206)(H,166,204)(H,167,198)(H,168,205)(H,169,207)(H,170,211)(H,171,200)(H,172,215)(H,173,216)(H,174,190)(H,175,202)(H,176,210)(H,177,201)(H,178,209)(H,179,217)(H,180,196)(H,181,218)(H,191,192)(H,193,194)(H,219,220)/t78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXXUMLEJRQLQZ-JUNKFJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C143H226N38O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3133.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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